molecular formula C20H26F2N4O2 B13428830 5F-AB-Fuppyca CAS No. 2044702-46-5

5F-AB-Fuppyca

Cat. No.: B13428830
CAS No.: 2044702-46-5
M. Wt: 392.4 g/mol
InChI Key: GSXRDTDYPSATDE-SFHVURJKSA-N
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Preparation Methods

The synthesis of 5F-AB-Fuppyca involves several steps, starting with the preparation of the pyrazole core. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This is achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the fluoropentyl chain: The pyrazole intermediate is then reacted with a fluoropentyl halide in the presence of a base to introduce the fluoropentyl chain.

    Attachment of the fluorophenyl group:

Chemical Reactions Analysis

5F-AB-Fuppyca undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5F-AB-Fuppyca has several scientific research applications, including:

    Chemistry: It is used as a reference standard for analytical methods development and validation.

    Biology: The compound is studied for its interactions with cannabinoid receptors and its potential effects on biological systems.

    Medicine: Research is ongoing to understand its pharmacological properties and potential therapeutic applications.

    Industry: It is used in the development of new synthetic cannabinoids and related compounds.

Mechanism of Action

5F-AB-Fuppyca exerts its effects by acting as an agonist of the cannabinoid receptor 1 (CB1). Upon binding to the CB1 receptor, it activates the receptor and initiates a cascade of intracellular signaling pathways. This leads to various physiological and psychological effects, including altered perception, mood changes, and potential therapeutic effects .

Comparison with Similar Compounds

5F-AB-Fuppyca is structurally similar to other synthetic cannabinoids such as AB-CHFUPYCA, JWH-307, JWH-030, JWH-147, and AB-PINACA it is unique in its specific structural features, including the presence of both fluoropentyl and fluorophenyl groups

Similar compounds include:

Properties

CAS No.

2044702-46-5

Molecular Formula

C20H26F2N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H26F2N4O2/c1-13(2)18(19(23)27)24-20(28)16-12-17(14-6-8-15(22)9-7-14)26(25-16)11-5-3-4-10-21/h6-9,12-13,18H,3-5,10-11H2,1-2H3,(H2,23,27)(H,24,28)/t18-/m0/s1

InChI Key

GSXRDTDYPSATDE-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF

Origin of Product

United States

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